3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone
Description
3-(2,6-Dichlorobenzyl)-2-methyl-4(1H)-pyridinone is a heterocyclic compound featuring a pyridinone core substituted with a 2,6-dichlorobenzyl group at the 3-position and a methyl group at the 2-position. Its molecular formula is C₁₅H₁₂Cl₂N₄O, with a molecular weight of 335.19 g/mol and a purity typically exceeding 90% . The 2,6-dichlorobenzyl moiety confers steric and electronic effects that influence its reactivity and biological interactions, while the pyridinone ring provides a scaffold for hydrogen bonding and π-system interactions.
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]-2-methyl-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO/c1-8-9(13(17)5-6-16-8)7-10-11(14)3-2-4-12(10)15/h2-6H,7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYBYNDJBFVIJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1)CC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649014 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone typically involves the reaction of 2,6-dichlorobenzyl chloride with 2-methyl-4(1H)-pyridinone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactors and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinones with various functional groups.
Scientific Research Applications
3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone has applications in scientific research related to chemistry, biology, medicine, and industry. It is used as a building block to synthesize more complex molecules. Studies also explore its potential biological activities, such as antimicrobial and anticancer properties, as well as its potential therapeutic effects on various diseases. In industry, it is utilized in the development of new materials and chemical processes.
Scientific Research Applications
- Chemistry this compound is used as a building block in the synthesis of more complex molecules. Major products formed through its reactions include carboxylic acids or ketones through oxidation, alcohols or amines through reduction, and substituted pyridinones with various functional groups through substitution.
- Biology It is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine It is investigated for potential therapeutic effects in various diseases. Additionally, some 2-pyridone compounds have potential phosphodiesterase3A (PDE3A) inhibitory activity and may improve cardiac contractility, which can be used in congestive heart failure CHF .
- Industry It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl vs.
- Amino Substitution: The 3-amino group in the second pyridinone derivative enables additional hydrogen bonding, which may enhance target binding .
- Benzyl Linkage: The ether linkage in the benzofuranone derivative () reduces steric hindrance compared to direct benzyl attachment in pyridinones, possibly affecting synthetic accessibility .
Collagenase Inhibition
The dichlorobenzyl-substituted amino acid analogs, (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid and its 2,4-dichloro isomer, exhibit nearly identical IC₅₀ values against collagenase, despite differing chlorine positions. Docking studies reveal:
- 2,6-Dichloro isomer : Forms a hydrogen bond (1.961 Å) with Gln215 and π–π interaction (4.249 Å) with Tyr201 .
- 2,4-Dichloro isomer: Longer hydrogen bond (2.202 Å) and shorter π–π interaction (4.127 Å) . This suggests that this compound may similarly leverage dichlorobenzyl-mediated hydrophobic and halogen bonding for target engagement, though experimental validation is required.
Functional Group Impact on Reactivity
- Pyridinone vs. Benzofuranone Core: The pyridinone’s lactam structure offers hydrogen-bonding sites distinct from the benzofuranone’s ketone, altering solubility and target selectivity.
Biological Activity
3-(2,6-Dichlorobenzyl)-2-methyl-4(1H)-pyridinone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridinone core with a dichlorobenzyl substituent, which may enhance its interaction with various biological targets. Understanding the biological activity of this compound is crucial for its potential applications in pharmacology and drug development.
Chemical Structure
- Molecular Formula : C12H10Cl2N1O2
- Molecular Weight : 273.12 g/mol
The structure includes:
- Pyridinone Core : Central to its biological activity.
- Dichlorobenzyl Group : This substitution may influence lipophilicity and interaction with biological targets.
The mechanism of action involves the compound's interaction with specific molecular targets, including enzymes and receptors. It may inhibit or activate these targets, leading to various biological effects. The precise pathways and molecular interactions depend on the specific application and context of use.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including liver (HepG-2), colon (HCT-116), and breast carcinoma (MDA-MB-231) cells. The compound's cytotoxicity was assessed using dose-response curves to determine the IC50 values, which indicate the concentration required to kill 50% of the cell population .
Synergistic Effects
In combination with clinically relevant small molecule inhibitors, this compound demonstrated enhanced cytotoxicity against glioblastoma cells. This suggests potential for use in combination therapies targeting diverse cancer signaling pathways .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other pyridinone derivatives:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(4-Chlorobenzyl)-3-((2,6-dichlorobenzyl)oxy)-2-methyl-4(1H)-pyridinone | C18H16Cl3N1O2 | Tri-chloro substitution enhances activity |
| 6-Amino-2-pyridone-3,5-dicarbonitrile | C9H8N4O2 | Notable anti-cancer properties |
| 2-Methyl-4(1H)-pyridinone | C7H7NO | Simpler structure; fewer substituents |
The unique dichlorobenzyl group in this compound contributes significantly to its enhanced biological activity compared to simpler analogs.
Case Studies
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various pyridinone derivatives on cancer cell lines. The findings indicated that compounds similar to this compound exhibited varying degrees of cytotoxicity, with this compound showing particularly promising results against multiple cancer types .
- Combination Therapy Study : In a recent investigation, the combination of this compound with small molecule inhibitors resulted in significantly increased cell death in glioblastoma cells compared to either treatment alone. This study highlights the potential for developing combination therapies based on this compound .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone and its derivatives?
- Answer: The compound can be synthesized via nucleophilic substitution or Mitsunobu reactions. For example, coupling 2-methyl-4(1H)-pyridinone with a 2,6-dichlorobenzyl halide under basic conditions (e.g., K₂CO₃ in DMF) achieves substitution at the pyridinone nitrogen. Advanced derivatives may require deprotection steps, such as tert-butyloxycarbonyl (Boc) group removal using trifluoroacetic acid (TFA), as seen in urea-linked analogs . Mitsunobu reactions are also viable for introducing aryl groups to pyridinone scaffolds .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Answer: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical. For example, ¹H NMR (400 MHz, CD₃OD) can confirm substituent positions via characteristic shifts: δ 7.45–7.33 (m, aromatic protons) and δ 2.35 (s, methyl group) . High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) ensures purity, particularly for biological assays .
Q. What solvent systems and reaction conditions optimize yield for pyridinone-based intermediates?
- Answer: Polar aprotic solvents like DMF or dichloromethane (DCM) with bases (e.g., NaOH or K₂CO₃) are effective. For example, reactions in DCM with NaH as a base yield ~70% for similar pyridinone derivatives . Elevated temperatures (60–80°C) and inert atmospheres (N₂/Ar) minimize side reactions .
Advanced Research Questions
Q. How do structural modifications (e.g., urea/thiourea substituents) impact biological activity?
- Answer: Introducing urea/thiourea groups enhances kinase inhibition. For instance, analogs like N-[2-[4-benzyl-...-1H-indazol-6-yl)ureido] derivatives show improved binding to kinase ATP pockets due to hydrogen-bonding interactions . Activity can be validated via IC₅₀ assays against target enzymes (e.g., G protein-coupled receptor kinase 2) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Answer: Discrepancies may arise from assay conditions (e.g., ATP concentration) or impurity profiles. Reproducing assays with standardized protocols (e.g., 10 µM ATP, pH 7.4) and verifying compound purity via LC-MS are critical. Cross-validation using orthogonal methods (e.g., surface plasmon resonance) can confirm binding kinetics .
Q. How can researchers design analogs to improve metabolic stability without compromising potency?
- Answer: Replace metabolically labile groups (e.g., esters) with bioisosteres. For example, substituting the methyl group with a trifluoromethyl moiety reduces CYP450-mediated oxidation. Computational modeling (e.g., molecular docking with CYP3A4) predicts metabolic hotspots . In vitro microsomal stability assays (human/rat liver microsomes) validate improvements .
Methodological Challenges and Solutions
Q. Why might nucleophilic substitution reactions fail for pyridinone derivatives, and how can this be mitigated?
- Answer: Steric hindrance from the 2-methyl or 2,6-dichlorobenzyl groups can reduce reactivity. Using bulky leaving groups (e.g., mesylates) or microwave-assisted synthesis (120°C, 30 min) enhances reaction rates . Alternatively, transition metal catalysis (e.g., Pd-mediated couplings) enables selective functionalization .
Q. What analytical techniques differentiate regioisomers in pyridinone synthesis?
- Answer: 2D NMR (COSY, HSQC) resolves regiochemistry. For example, NOESY correlations between the methyl group (δ 2.35) and pyridinone protons confirm substitution at N1. X-ray crystallography provides definitive structural proof, as seen in analogs like (3,6-dichloropyridin-2-yl)(pyrazolyl)methanone .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
